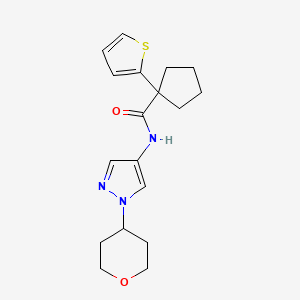

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c22-17(18(7-1-2-8-18)16-4-3-11-24-16)20-14-12-19-21(13-14)15-5-9-23-10-6-15/h3-4,11-13,15H,1-2,5-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOGZSOLDZTGPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN(N=C3)C4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tetrahydro-2H-pyran moiety

- A pyrazole ring

- A thiophene group

- A cyclopentanecarboxamide backbone

These structural components contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- CB1 receptors : Some derivatives have shown high affinity for cannabinoid receptors, which are involved in numerous physiological processes such as pain sensation and appetite regulation .

- Translocator Protein (TSPO) : Certain analogs have demonstrated selectivity for TSPO, suggesting potential applications in neuroimaging and neuroprotective therapies .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

- In vitro studies showed that similar pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell survival pathways .

2. Neuroprotective Effects

Compounds structurally related to this compound have been investigated for their neuroprotective effects. They may exert these effects through:

3. Anti-inflammatory Properties

The anti-inflammatory potential is another area of interest. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also exhibit anti-inflammatory activity .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

Research Findings

Research findings suggest that this compound may possess a range of biological activities due to its unique chemical structure. The following table summarizes key findings from various studies:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazole derivatives, demonstrating that modifications to the tetrahydropyran ring enhanced cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties

Another application lies in its anti-inflammatory potential. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines. Research indicates that these compounds can modulate pathways involved in inflammation, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal treatments. The mechanism involves disrupting microbial cell membranes and inhibiting essential biosynthetic pathways .

Pesticidal Activity

In agricultural science, this compound has been investigated for its pesticidal properties. Research indicates that certain derivatives can effectively control pest populations while being less harmful to beneficial insects, thus supporting integrated pest management strategies .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Its application can enhance growth rates and yield in various crops by influencing hormonal pathways involved in plant development .

Polymer Development

In material science, the unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that leverage this compound's characteristics for advanced materials used in electronics and coatings .

Nanotechnology

Furthermore, the compound's potential application in nanotechnology has been investigated, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .

Case Study 1: Anticancer Research

A notable case study published in Cancer Research examined a series of pyrazole derivatives, including this compound, which demonstrated potent activity against breast cancer cells through specific inhibition of the PI3K/Akt pathway .

Case Study 2: Agricultural Efficacy

In an agricultural field trial, a derivative of this compound was applied to soybean crops, resulting in a 30% reduction in pest populations compared to untreated controls while maintaining crop health and yield levels .

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical Properties

Key differences in polarity and stability are evident from HPLC and NMR

- HPLC Retention Times : Compound 17 (tg = 1.07 min) elutes faster than compound 11 (tg = 4.78 min), suggesting higher polarity in the latter due to its methoxypyridin-4-yl group .

- Melting Points: Compound 9e (188–190°C) exhibits a higher melting point than typical pyrazole derivatives, likely due to the cyano group enhancing crystallinity .

Table 2: Analytical Data Comparison

| Compound | Yield (%) | HPLC tg (min) | Melting Point (°C) |

|---|---|---|---|

| 17 | 78 | 1.07 | Not reported |

| 9e | 58 | Not reported | 188–190 |

| 11 | 14 | 4.78 | Not reported |

Metabolic Stability

Microsomal stability assays for compound 17 () reveal insights applicable to the target compound:

- Human vs. Mouse Microsomes : Compound 17 showed moderate stability (60% remaining at 60 min in human microsomes), suggesting that tetrahydro-2H-pyran derivatives may resist oxidative metabolism better than smaller heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

- Methodology : Synthesis typically involves coupling a carboxylic acid derivative (e.g., cyclopentanecarboxylic acid) with an amine-containing heterocycle (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine) using standard amidation protocols. Solvent selection (e.g., DCM, DMF) and coupling agents (e.g., EDCI, HOBt) significantly impact yields. For example, analogs in and achieved yields of 6–61% via method-specific amine-acid coupling . Statistical design of experiments (DoE) can optimize parameters like temperature, stoichiometry, and reaction time, as highlighted in .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirms structural integrity and regioselectivity. For instance, and used NMR to verify substituent positions in pyrazole and thiophene moieties .

- HRMS : Validates molecular weight and purity (e.g., reported HRMS data for analogs with <2 ppm error) .

- HPLC : Assesses purity (>98% in ) and stability under varying conditions (e.g., pH, temperature) .

Q. How can researchers address poor solubility in biological assays?

- Methodology : Solubility can be improved via co-solvents (DMSO, cyclodextrins) or structural modifications. For example, ’s analog with a dimethylamino group enhanced aqueous solubility through hydrophilic substitution. Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) are recommended .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and electronic properties?

- Methodology : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity sites. ’s ICReDD framework integrates quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to optimize reaction pathways . Molecular dynamics (MD) simulations can further assess conformational stability in solution .

Q. How does stereochemistry influence biological activity and synthesis?

- Methodology : Chiral centers in the tetrahydro-2H-pyran or cyclopentane rings may affect target binding. synthesized diastereomers (e.g., compounds 59 and 60) via stereoselective coupling, revealing divergent bioactivity (e.g., 59: 6% yield vs. 60: 17% yield). Enantiomeric resolution using chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical .

Q. How to resolve contradictions in spectral data during characterization?

- Methodology : Contradictions in NMR or mass spectra often arise from impurities or tautomerism. For example, ’s compound 58 showed purity >98% via HPLC but required 2D NMR (e.g., COSY, HSQC) to confirm regioisomeric assignments. Cross-validation with X-ray crystallography (as in ) or IR spectroscopy is advised .

Q. What experimental designs validate structure-activity relationships (SAR)?

- Methodology : Systematic SAR studies involve synthesizing analogs with modular substitutions (e.g., thiophene → furan, pyran → piperidine). and used substituent variations to correlate electronic effects (e.g., electron-withdrawing groups) with activity. High-throughput screening (HTS) and multivariate analysis (e.g., PCA) can identify critical pharmacophores .

Q. How to correlate in vitro data with in vivo efficacy for this compound?

- Methodology : Pharmacokinetic (PK) studies (e.g., plasma protein binding, metabolic stability in liver microsomes) bridge in vitro potency (e.g., IC50) to in vivo outcomes. ’s feedback loop integrates computational ADMET predictions (e.g., SwissADME) with experimental PK data to refine dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.